cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
“Cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . Its CAS Number is 733740-22-2 . The compound has a molecular weight of 246.31 .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-(3,5-dimethylbenzoyl)cyclopentanecarboxylic acid . The InChI code for this compound is 1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 430.4±45.0 °C . The predicted density is 1.169±0.06 g/cm3 . The predicted pKa is 4.40±0.40 .Scientific Research Applications
Synthesis and Valorization in Green Chemistry
Muconic Acid Isomers as Platform Chemicals : "cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid" has not been directly addressed in the available literature. However, the study on muconic acid (MA) isomers emphasizes the importance of such compounds in green chemistry. MA isomers, including cis,cis-MA, cis,trans-MA, and trans,trans-MA, demonstrate the versatility of cyclic compounds with conjugated double bonds in producing value-added products and specialty polymers. These findings suggest the potential of structurally similar compounds, like "this compound," for synthesizing high-value chemicals and polymers through biotechnological and chemical pathways (Khalil et al., 2020).
Catalytic Oxidation and Industrial Applications
Controllable and Selective Catalytic Oxidation : The selective catalytic oxidation of cyclohexene, as discussed by Cao et al. (2018), highlights the industrial relevance of controlling oxidation processes to obtain specific products with different oxidation states. This research underlines the importance of catalyst selection and reaction conditions in achieving desired outcomes, potentially applicable to the oxidation of "this compound" for industrial purposes. Such controlled oxidation could lead to novel applications in the synthesis of intermediates for pharmaceuticals, agrochemicals, or polymers (Cao et al., 2018).
Pharmacological and Biological Activities of Related Compounds
Jasmonic Acid and Its Derivatives : "this compound" shares structural similarities with jasmonic acid derivatives, which are known for their wide range of biological activities. Research on jasmonic acid and its derivatives indicates their potential as therapeutic agents, particularly in cancer treatment and anti-inflammatory applications. This suggests that structurally related compounds, like "this compound," may also exhibit significant biological or pharmacological activities, warranting further investigation into their therapeutic potential (Pirbalouti et al., 2014).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves the reaction of 3,5-dimethylbenzoyl chloride with cyclopentadiene to form cis-2-(3,5-dimethylbenzoyl)cyclopentene. This intermediate is then subjected to a Diels-Alder reaction with maleic anhydride to form the desired product.", "Starting Materials": ["3,5-dimethylbenzoyl chloride", "cyclopentadiene", "maleic anhydride"], "Reaction": ["Step 1: React 3,5-dimethylbenzoyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst to form cis-2-(3,5-dimethylbenzoyl)cyclopentene.", "Step 2: React cis-2-(3,5-dimethylbenzoyl)cyclopentene with maleic anhydride in the presence of a Lewis acid catalyst to form cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid."] } | |
CAS No. |
733740-22-2 |
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1S,2R)-2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
UULJYEIVQURUSE-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@@H]2C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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